N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features both imidazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and indole intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the indole ring can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the indole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- N-[2-(1H-imidazol-4-yl)ethyl]acrylamide
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to the presence of both imidazole and indole rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and interactions compared to compounds with only one of these rings.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-23-9-8-21-15-5-3-2-4-13(15)10-16(21)17(22)19-7-6-14-11-18-12-20-14/h2-5,10-12H,6-9H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
ATBIGTKXAMXZKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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